6-Isopropoxy-5-methyl-1H-indazole is a chemical compound characterized by its unique structure and potential applications in medicinal chemistry. It belongs to the indazole family, which is known for its diverse biological activities. The compound's molecular formula is C12H16N2O, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.
6-Isopropoxy-5-methyl-1H-indazole is classified as an indazole derivative. Indazoles are five-membered heterocyclic compounds containing two nitrogen atoms and are often explored for their biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.
The synthesis of 6-Isopropoxy-5-methyl-1H-indazole can be achieved through several methodologies. One common approach involves the use of Suzuki coupling reactions to form the indazole core. This process typically requires the introduction of various substituents onto the aromatic ring, which can be achieved through halogenation followed by coupling reactions.
The synthesis often starts with a substituted aromatic precursor, which undergoes a series of reactions including bromination or iodination to introduce halogen substituents. These halides are then coupled with appropriate boronic acids in a palladium-catalyzed reaction to form the desired indazole structure. Characterization of the final product is usually performed using techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography-mass spectrometry to confirm purity and structure.
The molecular structure of 6-Isopropoxy-5-methyl-1H-indazole features a fused indazole ring system with an isopropoxy group at the 6-position and a methyl group at the 5-position. The presence of these functional groups contributes to its chemical reactivity and biological activity.
The compound's molecular weight is approximately 204.27 g/mol, and it exhibits specific spectral characteristics that can be analyzed through infrared spectroscopy and mass spectrometry.
6-Isopropoxy-5-methyl-1H-indazole can participate in various chemical reactions typical for indazole derivatives. These include electrophilic aromatic substitutions due to the electron-rich nature of the indazole ring, as well as potential nucleophilic substitutions at the isopropoxy group.
In laboratory settings, reactions involving this compound may be monitored using chromatographic techniques to track product formation and yield. The stability of the compound under different conditions (e.g., temperature, pH) is also an important consideration during experimental design.
Research suggests that similar indazole derivatives may inhibit specific kinases or modulate signaling pathways related to cancer progression or inflammation, indicating that 6-Isopropoxy-5-methyl-1H-indazole could have analogous effects.
6-Isopropoxy-5-methyl-1H-indazole is typically a solid at room temperature with a melting point that can vary based on purity and crystalline form. Its solubility in organic solvents suggests it has moderate lipophilicity.
The compound's reactivity profile indicates it may undergo typical electrophilic substitutions due to its aromatic nature. Additionally, the presence of functional groups such as isopropoxy enhances its potential for further chemical modifications.
6-Isopropoxy-5-methyl-1H-indazole has potential applications in medicinal chemistry as a lead compound for developing new therapeutic agents. Its structural characteristics make it a candidate for further exploration in drug discovery programs aimed at treating diseases such as cancer or inflammatory disorders.
Research into similar compounds indicates that they may serve as valuable tools in understanding disease mechanisms and developing targeted therapies. Further studies are required to fully elucidate the pharmacological profile of 6-Isopropoxy-5-methyl-1H-indazole and its potential applications in clinical settings.
Regioselective N-alkylation of indazoles remains a central challenge due to the thermodynamic stability of the 1H-tautomer and the potential for N1/N2 regioisomer formation. For 6-isopropoxy-5-methyl-1H-indazole, cesium carbonate in 1,4-dioxane at 90°C achieves N1-selectivity with 96% yield, attributed to a cesium-mediated chelation mechanism. This coordination selectively deprotonates N1 while the cesium ion bridges the indazole’s N2 and the C3-methoxycarbonyl oxygen, as confirmed by DFT calculations [2] [5]. Transition metal catalysis further expands access to the indazole core. Palladium-catalyzed C–H activation using pyrazole-directed cyclopalladation enables arylation at C4/C7 positions, which can be followed by isopropoxylation. Alternatively, copper(I) oxide-mediated cyclization of o-haloaryl N-tosylhydrazones provides a ligand-free route to 3-substituted indazoles, though functional group tolerance is moderate [4] [10].
Table 1: Solvent and Base Effects on N1-Alkylation of Model Indazole 6
Solvent | Base | Temp (°C) | N1-Yield (%) | N1:N2 Ratio |
---|---|---|---|---|
1,4-Dioxane | Cs₂CO₃ | 90 | 96 | >99:1 |
DMF | Cs₂CO₃ | 90 | 60 | 85:15 |
THF | NaH | 50 | 89 | >99:1 |
Dioxane | Cs₂CO₃ | RT | 0 | n.a. |
Fragment coupling leverages modular building blocks for late-stage diversification. 5-Bromo-3-carboxylate indazole serves as a key precursor, where:
Table 2: Directing Groups for Indazole C–H Functionalization
Directing Group | Metal Catalyst | Site Modified | Typical Electrophile | Yield Range (%) |
---|---|---|---|---|
Pyrazole | Pd(OTf)₂ | C7 | Aryl iodide | 75–92 |
Oxime | Pd(OAc)₂ | Alkyl (γ-position) | Alkyl bromide | 68–85 |
1-Aminopyridine | Pd/Ag₂O | β-C(sp³)–H | Aryl iodide | 70–88 |
Stereoelectronic effects influence isopropoxy group conformation and reactivity. Borylation at C4/C6 precedes etherification to avoid steric clashes from the ortho-methyl group. Key steps include:
Rink amide resin enables rapid diversification of indazole carboxylates. The stepwise protocol involves:
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7